molecular formula C18H24ClFN2O4S B11342122 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B11342122
M. Wt: 418.9 g/mol
InChI Key: OJZCKKOKRFWZPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a carboxamide group, a methanesulfonyl group attached to a chlorofluorophenyl ring, and an oxolan-2-ylmethyl group.

Preparation Methods

The synthesis of 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Chlorofluorophenyl Intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine to form the chlorofluorophenylmethanesulfonyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine-4-carboxylic acid under appropriate conditions to form the piperidine ring.

    Oxolan-2-ylmethyl Substitution: Finally, the oxolan-2-ylmethyl group is introduced through a nucleophilic substitution reaction using oxirane and a suitable catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: Acidic or basic hydrolysis can cleave the carboxamide group, yielding the corresponding carboxylic acid and amine.

Scientific Research Applications

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    1-[(2-Chlorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-[(2-Fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide: Lacks the chlorine atom, which may influence its chemical properties.

    1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-methylpiperidine-4-carboxamide: Lacks the oxolan-2-yl group, potentially altering its solubility and interaction with biological targets.

The presence of both chlorine and fluorine atoms, along with the oxolan-2-ylmethyl group, makes 1-[(2-Chloro-6-fluorophenyl)methanesulfonyl]-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide unique in its class, contributing to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H24ClFN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C18H24ClFN2O4S/c19-16-4-1-5-17(20)15(16)12-27(24,25)22-8-6-13(7-9-22)18(23)21-11-14-3-2-10-26-14/h1,4-5,13-14H,2-3,6-12H2,(H,21,23)

InChI Key

OJZCKKOKRFWZPZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.